molecular formula C26H24N4O2 B11019946 N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxy-1H-indol-1-yl)propanamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B11019946
M. Wt: 424.5 g/mol
InChI Key: LFQJOXLDWJIOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and indole moieties. Benzimidazole is a heterocyclic aromatic organic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds .

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(5-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C26H24N4O2/c1-32-20-11-12-23-19(17-20)13-15-30(23)16-14-24(31)29-25(18-7-3-2-4-8-18)26-27-21-9-5-6-10-22(21)28-26/h2-13,15,17,25H,14,16H2,1H3,(H,27,28)(H,29,31)

InChI Key

LFQJOXLDWJIOEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.